(2,2-Dimethyl-3-oxo-1-piperazinyl)acetic acid hydrochloride

Description

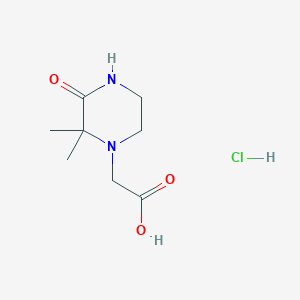

(2,2-Dimethyl-3-oxo-1-piperazinyl)acetic acid hydrochloride is a piperazine derivative characterized by a dimethyl-substituted piperazine ring, a ketone group at the 3-position, and an acetic acid moiety attached to the 1-position of the ring. The hydrochloride salt enhances its solubility in aqueous environments.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3.ClH/c1-8(2)7(13)9-3-4-10(8)5-6(11)12;/h3-5H2,1-2H3,(H,9,13)(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAFONVRXQQNOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1CC(=O)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethyl-3-oxo-1-piperazinyl)acetic acid hydrochloride typically involves the reaction of piperazine derivatives with acetic acid or its derivatives under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with piperazine in the presence of a suitable catalyst, followed by hydrolysis and acidification to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as solvent extraction, crystallization, and purification to ensure the final product meets the required specifications.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This compound can participate in substitution reactions, where functional groups on the piperazine ring are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often carried out in anhydrous conditions.

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions may require catalysts or specific pH conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted piperazine derivatives.

Scientific Research Applications

(2,2-Dimethyl-3-oxo-1-piperazinyl)acetic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of 210.70 . It is also identified by the CAS No. 1220039-04-2 and MDL No. MFCD13562099 .

Scientific Research Applications

While specific, detailed applications of This compound are not extensively documented in the provided search results, the related research areas can provide some context. The search results suggest potential applications and research directions based on similar compounds:

- Sulfamic Acid Derivatives: Sulfamic acid derivatives have a wide range of biological activities and are exploited in the design of therapeutic agents . They are used as inhibitors for various enzymes, including carbonic anhydrases, proteases, and steroid sulfatases . These derivatives can also improve water solubility and bioavailability in drug-like compounds .

- Sulfonamides and Sulfamates: Tricyclic sulfones and sulfonamides have shown excellent potency as c-secretase inhibitors and are well-tolerated with various functional groups . Sulfamates are used as inhibitors of aminoacyl-tRNA synthetases and have potential as anti-viral and anti-cancer agents . Some sulfamates are progressing to clinical trials for hormone-dependent tumors .

- Oestrone Sulfatase Inhibitors: Derivatives of phenyl sulfamate are synthesized and evaluated as potent inhibitors of oestrone sulfatase, which is involved in converting stored oestrogens to their active form . The acid dissociation constant (pKa) is an important physicochemical property for the inhibitory activity of these compounds .

- (3-Oxo-1-piperazinyl)acetic acid: this compound contains a dimethyl group on the piperazine ring.

Given the context of related compounds, This compound may be relevant in the following scientific research applications:

- Enzyme Inhibition: As a derivative of acetic acid and containing a piperazine ring, this compound could be investigated for its potential to inhibit various enzymes, similar to sulfamic acid and its derivatives .

- Drug Design: The sulfamide moiety is valuable for designing pharmacological agents, potentially enhancing water solubility and bioavailability .

- Anti-cancer Research: Sulfamates have shown promise as anti-cancer drugs, particularly as inhibitors of steroid sulfatases and carbonic anhydrases . The compound might be explored for similar applications.

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-3-oxo-1-piperazinyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and related piperazine derivatives:

| Compound Name | CAS Number | Key Structural Features | Functional Groups | Salt Form |

|---|---|---|---|---|

| (2,2-Dimethyl-3-oxo-1-piperazinyl)acetic acid hydrochloride | 1216443-97-8 | Dimethyl piperazine, ketone, acetic acid | –COOH, –N–, –CO– | Hydrochloride |

| 2-(3-Oxo-1-piperazinyl)acetic acid | 25629-32-7 | Unsubstituted piperazine, ketone, acetic acid | –COOH, –N–, –CO– | Free acid |

| 2-(4-Methylpiperazin-1-yl)ethyl diphenylacetate dihydrochloride | - | Methylpiperazine, diphenylacetate ester | Ester, –N– | Dihydrochloride |

| 3-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride | 1181458-11-6 | Methylpiperazine, benzoic acid | –COOH, –N– | Dihydrochloride |

Key Observations :

- Substituent Effects : The dimethyl groups on the piperazine ring in the target compound increase steric hindrance compared to unsubstituted analogs (e.g., 2-(3-Oxo-1-piperazinyl)acetic acid). This may reduce binding affinity in biological systems but enhance stability .

- Salt Form : The hydrochloride salt improves aqueous solubility compared to free acid forms, as seen in 2-(3-Oxo-1-piperazinyl)acetic acid .

- Functional Group Diversity : The acetic acid moiety enables chelation or hydrogen bonding, similar to benzoic acid derivatives (e.g., 3-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride) .

Physicochemical Properties

| Property | This compound | 2-(3-Oxo-1-piperazinyl)acetic Acid | Diphenylacetate-Piperazine Dihydrochloride |

|---|---|---|---|

| Molecular Weight | ~278.7 g/mol (calculated) | 172.17 g/mol | ~493.4 g/mol (calculated) |

| Solubility | High (hydrochloride salt) | Moderate (free acid) | Low (hydrophobic ester) |

| pKa (COOH) | ~2.5–3.0 (estimated) | ~2.5–3.0 | N/A (ester group) |

| LogP | ~0.5–1.0 (hydrophilic) | ~0.2–0.5 | ~3.0–3.5 (lipophilic) |

Implications :

- The hydrochloride salt of the target compound enhances bioavailability in aqueous systems compared to non-salt forms .

- The diphenylacetate derivative’s higher LogP suggests better membrane permeability, making it more suitable for CNS-targeting pharmaceuticals .

Biological Activity

Overview

(2,2-Dimethyl-3-oxo-1-piperazinyl)acetic acid hydrochloride is a synthetic compound belonging to the piperazine class, characterized by its unique structural features. With the molecular formula , it has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features a piperazine ring with a dimethyl substitution and an acetic acid moiety. This specific configuration influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown significant inhibition of growth for both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus subtilis | 0.0195 mg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies indicate that it may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. Detailed studies are needed to elucidate the specific pathways involved.

The mechanism of action of this compound appears to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Receptor Binding : It may interact with specific receptors on cell membranes, influencing signal transduction pathways that regulate cell growth and division.

Further research is required to fully understand these interactions at the molecular level.

Case Studies and Research Findings

- Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of various piperazine derivatives, including this compound. The findings demonstrated that this compound significantly inhibited the growth of S. aureus and E. coli, supporting its potential use as an antimicrobial agent .

- Anticancer Research : Another investigation focused on the anticancer properties of piperazine derivatives revealed that this compound induced apoptosis in cancer cell lines through mitochondrial pathway activation . This suggests a promising avenue for further drug development targeting cancer therapies.

Comparison with Similar Compounds

When compared to other piperazine derivatives such as (1-Benzyl-3-oxo-2-piperazinyl)acetic acid, this compound shows distinct biological properties due to its unique substitution pattern on the piperazine ring. This structural uniqueness may contribute to its enhanced biological activity and specificity towards certain molecular targets .

Q & A

Q. What are the established synthetic routes for (2,2-Dimethyl-3-oxo-1-piperazinyl)acetic acid hydrochloride, and how are intermediates validated?

Synthesis typically involves coupling a piperazine derivative with an acetic acid moiety under controlled conditions. For example:

- Imine Intermediate Formation : Reacting a ketone or aldehyde precursor (e.g., 3-pyridinecarboxaldehyde) with glycine or its derivatives in the presence of hydrochloric acid, followed by reduction to stabilize the intermediate .

- Carbodiimide-Mediated Coupling : Using reagents like EDC and HOBt in DMF to activate carboxylic acids for nucleophilic attack by amines, as seen in analogous syntheses of acetic acid derivatives .

- Validation : Intermediate purity is confirmed via TLC or HPLC, and structural confirmation is achieved through H/C NMR or FTIR spectroscopy .

Q. What analytical methods are recommended for characterizing this compound’s purity and structural integrity?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) or TLC using silica gel plates (e.g., ethyl acetate/methanol solvent systems) .

- Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Multi-Technique Cross-Validation : Combine H/C NMR, FTIR, and X-ray crystallography (if single crystals are obtainable) to resolve ambiguities. For example, crystal structure data (e.g., bond lengths, angles) from X-ray diffraction can clarify piperazine ring conformation and acetic acid linkage .

- Computational Modeling : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data .

Q. What strategies improve yield in multi-step syntheses of this compound?

- Optimized Reaction Conditions :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility of intermediates .

- Temperature Control : Reflux conditions (~80°C) for imine formation, followed by room-temperature reduction to prevent side reactions .

- Purification Techniques : Column chromatography (silica gel, gradient elution) or recrystallization (e.g., using ethanol/water mixtures) to isolate high-purity products .

Q. How should stability studies be designed to assess this compound under varying pH and temperature conditions?

- Accelerated Degradation Studies :

- Light Sensitivity : Expose to UV (254 nm) and visible light, assessing photodegradation with UV-Vis spectroscopy .

Q. What methodologies are used to evaluate the compound’s biological activity in cellular assays?

- Target Engagement Assays : Fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to receptors (e.g., GPCRs or kinases).

- Cellular Permeability : Use Caco-2 cell monolayers to assess transport efficiency, with LC-MS quantification of intracellular concentrations .

- Toxicity Screening : MTT or resazurin assays in HEK-293 or HepG2 cells to determine IC values .

Data Analysis and Experimental Design

Q. How can researchers statistically analyze batch-to-batch variability in synthesis?

Q. What computational tools aid in predicting the compound’s environmental fate or biodegradation pathways?

- QSAR Models : Predict logP (octanol-water partition coefficient) and biodegradability using software like EPI Suite or TEST.

- Molecular Dynamics Simulations : Model interactions with soil or water matrices to assess persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.